
CHMFL-BTK-01
Descripción general
Descripción
CHMFL-BTK-01 is a highly selective and irreversible inhibitor of Bruton’s tyrosine kinase (BTK). This compound has shown significant potential in the treatment of B-cell malignancies, such as non-Hodgkin lymphoma and chronic lymphocytic leukemia . Bruton’s tyrosine kinase plays a crucial role in the B-cell receptor signaling pathway, which is essential for B-cell proliferation, differentiation, and cell migration .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of CHMFL-BTK-01 involves a multi-step process. The key steps include the formation of the core structure through a series of condensation and cyclization reactions. The final product is obtained through purification and crystallization . Specific details on the reaction conditions and reagents used are proprietary and not publicly disclosed.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is scaled up to meet commercial demands. The process involves optimizing reaction conditions to maximize yield and purity while minimizing production costs .
Análisis De Reacciones Químicas
Types of Reactions
CHMFL-BTK-01 primarily undergoes substitution reactions due to the presence of reactive functional groups. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include strong acids and bases, oxidizing agents, and reducing agents. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from the reactions involving this compound depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can result in various substituted analogs .
Aplicaciones Científicas De Investigación
Overview
CHMFL-BTK-01 is a highly selective irreversible inhibitor of Bruton's tyrosine kinase (BTK), a critical enzyme involved in B-cell receptor signaling and various inflammatory processes. With an IC50 value of 7 nM, this compound demonstrates potent inhibition of BTK activity and has significant implications in both research and therapeutic applications, particularly in hematological malignancies.
Scientific Research Applications
The applications of this compound span across various fields:
1. Cancer Research
- B-cell Malignancies : this compound is being investigated for its potential therapeutic applications in treating B-cell malignancies, including chronic lymphocytic leukemia (CLL) and non-Hodgkin lymphoma. Its high selectivity for BTK over other kinases minimizes off-target effects, making it a promising candidate for targeted therapy.
- Mechanistic Studies : The compound serves as a valuable tool for studying BTK-related pathologies, helping researchers understand the role of BTK in cancer progression and immune response .
2. Inflammation and Autoimmune Diseases
- Rheumatoid Arthritis : Research indicates that this compound can suppress inflammatory responses associated with rheumatoid arthritis by inhibiting B-cell activation and cytokine production. This suggests its potential use in managing autoimmune conditions where BTK plays a pivotal role .
- Cytokine Modulation : The compound has been shown to reduce the secretion of pro-inflammatory cytokines such as TNF-α, IL-6, and others, highlighting its utility in studying inflammatory pathways .
Comparative Analysis with Other BTK Inhibitors
Compound | Selectivity | IC50 (nM) | Mechanism | Approved Uses |
---|---|---|---|---|
This compound | High | 7 | Irreversible | Research into B-cell malignancies |
Ibrutinib | Moderate | 0.5 | Irreversible | CLL, MCL, WM, GVHD |
Acalabrutinib | High | 0.5 | Irreversible | CLL, MCL |
Zanubrutinib | High | 0.5 | Irreversible | CLL, MCL |
Case Studies
Case Study 1: Efficacy in B-cell Lymphoma
In vitro studies demonstrated that this compound effectively inhibited BTK Y223 auto-phosphorylation with an EC50 of less than 30 nM. It arrested the cell cycle and induced apoptosis in B-cell lines, indicating its potential as a therapeutic agent against B-cell lymphomas .
Case Study 2: Inhibition of Cytokine Production
In human peripheral blood mononuclear cells (PBMCs), this compound showed dose-dependent inhibition of TNFα production upon stimulation with lipopolysaccharide (LPS). This effect was primarily attributed to modulation of BTK-mediated signaling pathways rather than direct cytotoxicity to PBMCs .
Mecanismo De Acción
CHMFL-BTK-01 exerts its effects by irreversibly binding to the cysteine residue at position 481 of Bruton’s tyrosine kinase. This binding inhibits the kinase activity of BTK, thereby blocking the downstream signaling pathways essential for B-cell proliferation and survival . The inhibition of BTK leads to the suppression of B-cell receptor signaling, which is crucial for the growth and survival of B-cell malignancies .
Comparación Con Compuestos Similares
Similar Compounds
CHMFL-BTK-85: A novel covalent BTK inhibitor with high potency and selectivity over other protein kinases.
CHMFL-BTK-11: Another BTK inhibitor developed by the same research team, showing high selectivity and activity.
Uniqueness of CHMFL-BTK-01
This compound stands out due to its high selectivity and irreversible binding to BTK. Unlike Ibrutinib, this compound exhibits minimal off-target effects, making it a promising candidate for targeted cancer therapy . Its unique binding mechanism and high potency make it a valuable tool for both research and therapeutic applications .
Propiedades
Número CAS |
2095280-64-9 |
---|---|
Fórmula molecular |
C38H41N5O5 |
Peso molecular |
647.776 |
Nombre IUPAC |
N-(3-(5-((3-acrylamido-4-(morpholine-4-carbonyl)phenyl)amino)-1-methyl-6-oxo-1,6-dihydropyridin-3-yl)-2-methylphenyl)-4-(tert-butyl)benzamide |
InChI |
InChI=1S/C38H41N5O5/c1-7-34(44)40-32-22-28(15-16-30(32)36(46)43-17-19-48-20-18-43)39-33-21-26(23-42(6)37(33)47)29-9-8-10-31(24(29)2)41-35(45)25-11-13-27(14-12-25)38(3,4)5/h7-16,21-23,39H,1,17-20H2,2-6H3,(H,40,44)(H,41,45) |
Clave InChI |
UBXBHXGYYBYXOB-UHFFFAOYSA-N |
SMILES |
O=C(NC1=CC=CC(C(C=C2NC3=CC=C(C(N4CCOCC4)=O)C(NC(C=C)=O)=C3)=CN(C)C2=O)=C1C)C5=CC=C(C(C)(C)C)C=C5 |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
CHMFL-BTK-01 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.